![molecular formula C17H19N5O3 B2770282 9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 714240-16-1](/img/structure/B2770282.png)
9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound can be achieved through various methods, including condensation techniques and pyridine annelation reactions. For example, one approach involves incorporating active moieties (such as halo compounds, pyrazolo, pyrano, pyrimido, and pyrido derivatives) with an active methylene group in thiobarbituric acid derivatives at position C-5 .
Molecular Structure Analysis
The molecular structure of this compound includes a purine ring system fused with a pyrimidine ring. The 3-methoxyphenyl substituent at position 9 and the methyl groups at positions 1 and 7 contribute to its overall structure. Spectral techniques such as IR, 1H-NMR, MS, and 13C-NMR are used to characterize its structure .
Applications De Recherche Scientifique
Structural Analysis and Conformation Studies
One area of research focuses on understanding the structural characteristics and conformational dynamics of similar compounds. For instance, studies on compounds with related structural motifs, such as "9-(4-Methoxyphenyl)-3,3-Dimethyl-10-(4-Methylphenyl)-1,2,3,4,5,6,7,8,9,10-Decahydroacridin-1,8-Dione", have revealed interesting conformational behaviors due to their complex tricyclic systems. These findings are important for the design of molecules with specific optical or electronic properties, which could be utilized in material science or as molecular probes in biological systems (Wang et al., 2011).
Molecular Interactions and Binding Affinities
Another significant application is in the study of molecular interactions and binding affinities, particularly in the context of drug design and pharmacology. Compounds such as "Four 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones" demonstrate varied crystal structures due to different hydrogen bonding patterns and pi-pi stacking interactions. Understanding these interactions is crucial for designing compounds with desired pharmacokinetic and pharmacodynamic properties, including receptor binding and drug solubility (Trilleras et al., 2009).
Potential Anticancer Applications
Furthermore, some compounds in this category have been evaluated for their anticancer potential. For example, the synthesis and evaluation of certain "1,8-dioxo-octahydroxanthenes" have demonstrated promising anti-proliferative properties against cancer cell lines. This research is vital for the ongoing search for new anticancer agents, contributing to the development of more effective and targeted therapies (Mulakayala et al., 2012).
Mécanisme D'action
Target of Action
The primary targets of this compound are Poly (ADP-ribose) polymerases-1 (PARP-1) and D-dopachrome tautomerase (D-DT or MIF2) . PARP-1 is a highly conserved DNA-binding protein involved in DNA repair damage . D-DT is a cytokine that plays key roles in cancers .
Mode of Action
The compound acts as an inhibitor of PARP-1 and D-DT . It interferes with the biological activity of these targets, resulting in genomic dysfunction and cell death . The compound also suppresses the proliferation of non-small cell lung cancer cells .
Biochemical Pathways
The compound affects the DNA repair mechanism by inhibiting PARP-1 . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . The compound also affects the mitogen-activated protein kinase (MAPK) pathway .
Pharmacokinetics
The synthesized compounds of this type have been predicted to have good pharmacokinetics properties in a theoretical kinetic study . .
Result of Action
The compound’s action results in genomic dysfunction and cell death . It also suppresses the proliferation of non-small cell lung cancer cells . The compound induces cell cycle arrest via deactivation of the MAPK pathway .
Analyse Biochimique
Biochemical Properties
It has been suggested that this compound may have inhibitory activity towards Poly (ADP-ribose) polymerases-1 (PARP-1), a protein involved in DNA repair damage . This suggests that it may interact with enzymes such as PARP-1 and potentially other biomolecules.
Cellular Effects
In terms of cellular effects, 9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione may influence cell function by interacting with PARP-1, thereby affecting DNA repair mechanisms and potentially leading to genomic dysfunction and cell death . This could impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its potential inhibitory activity towards PARP-1 . It may bind to the active site of PARP-1, inhibiting its activity and thus affecting DNA repair processes. This could lead to changes in gene expression and potentially induce cell death.
Temporal Effects in Laboratory Settings
Given its potential role as a PARP-1 inhibitor, it may have long-term effects on cellular function, particularly in relation to DNA repair processes .
Metabolic Pathways
Given its potential interaction with PARP-1, it may be involved in pathways related to DNA repair .
Propriétés
IUPAC Name |
9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-10-8-21(11-5-4-6-12(7-11)25-3)16-18-14-13(22(16)9-10)15(23)19-17(24)20(14)2/h4-7,10H,8-9H2,1-3H3,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNXSJUKOKSDGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326131 | |
| Record name | 9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647526 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
714240-16-1 | |
| Record name | 9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(2,3-dichlorobenzyl)oxy]iminoformamide](/img/structure/B2770202.png)

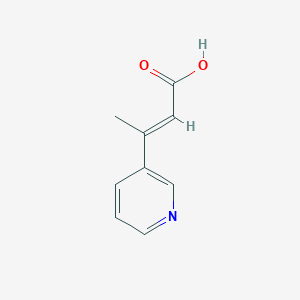
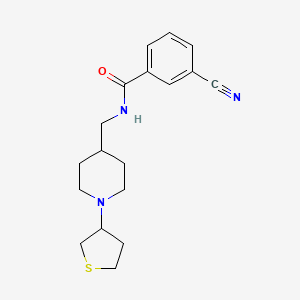
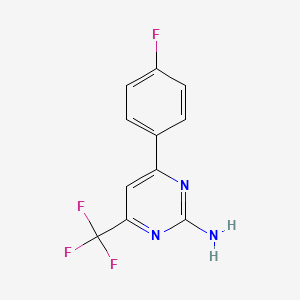
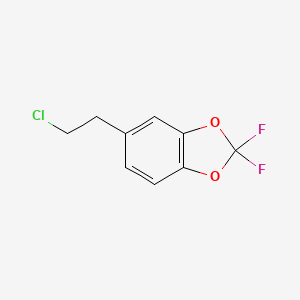
![Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2770212.png)

![N-(benzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2770214.png)
![5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2770215.png)
![4-chloro-N-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2770216.png)
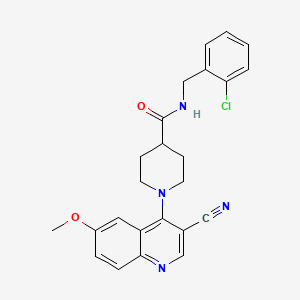
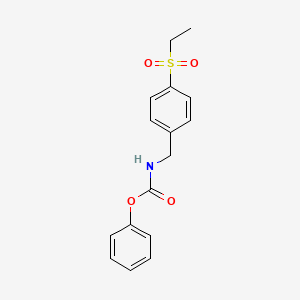
![dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2770219.png)
